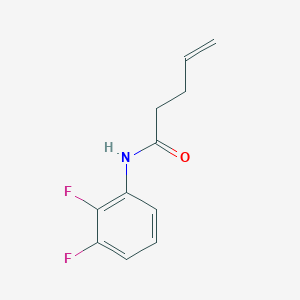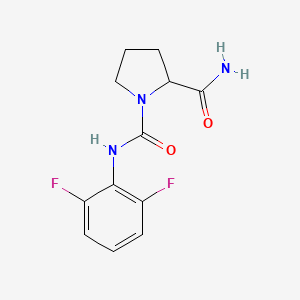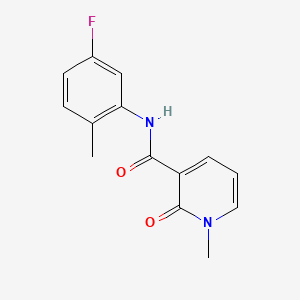
N-(2,3-difluorophenyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-difluorophenyl)pent-4-enamide is an organic compound characterized by the presence of a difluorophenyl group attached to a pent-4-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-difluorophenyl)pent-4-enamide typically involves the reaction of 2,3-difluoroaniline with pent-4-enoic acid. The reaction is facilitated by the use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCl) and 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The product is then purified using silica gel column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-difluorophenyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2,3-difluorophenyl)pent-4-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-difluorophenyl)pent-4-enamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the amide structure.
4-methyl-N-(3-phenylpropyl)pent-4-enamide: This compound has a similar pent-4-enamide moiety but differs in the substituents attached to the amide.
Uniqueness
N-(2,3-difluorophenyl)pent-4-enamide is unique due to the presence of both the difluorophenyl group and the pent-4-enamide moiety. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)pent-4-enamide |
InChI |
InChI=1S/C11H11F2NO/c1-2-3-7-10(15)14-9-6-4-5-8(12)11(9)13/h2,4-6H,1,3,7H2,(H,14,15) |
InChI Key |
QDVIXXHTYKCFAP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)NC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12240339.png)
![2-cyclopropyl-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12240347.png)


![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12240380.png)
![6-ethyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12240382.png)

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B12240388.png)
![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12240392.png)
![3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B12240394.png)
![1-(Oxolan-3-yl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-diazepane](/img/structure/B12240401.png)
![3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine](/img/structure/B12240402.png)

